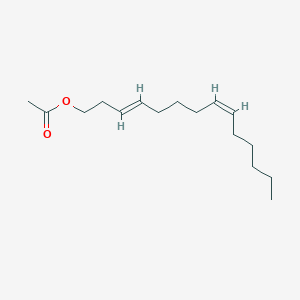

3E,8Z-Tetradecadienyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

163041-87-0 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(3E,8E)-tetradeca-3,8-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3/b8-7+,13-12+ |

InChI Key |

WWXVCCMNRBSSKV-GEJAPMDVSA-N |

SMILES |

CCCCCC=CCCCC=CCCOC(=O)C |

Isomeric SMILES |

CCCCC/C=C/CCC/C=C/CCOC(=O)C |

Canonical SMILES |

CCCCCC=CCCCC=CCCOC(=O)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Derivatization Research of 3e,8z Tetradecadienyl Acetate

Stereoselective Synthetic Methodologies for Alkenyl Acetates

The primary challenge in synthesizing (3E,8Z)-tetradecadienyl acetate (B1210297) lies in the precise control of the geometry of the two double bonds. Various stereoselective methods have been developed to achieve the required (E) and (Z) configurations with high isomeric purity. researchgate.netresearchgate.net Common strategies often involve the Wittig reaction or a modified Knoevenagel condensation to establish the double bonds stereoselectively. researchgate.netresearchgate.netacs.org For instance, a highly efficient synthesis of (3E,8Z)-tetradecadienyl acetate has been achieved where the 8Z-double bond was formed via a Wittig reaction and the 3E-double bond was created using a modified Knoevenagel condensation. researchgate.net The final step typically involves the acetylation of the corresponding alcohol precursor.

Chemoenzymatic Approaches to (3E,8Z)-Tetradecadienyl Acetate Synthesis

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. While specific chemoenzymatic routes for (3E,8Z)-tetradecadienyl acetate are not extensively detailed in readily available literature, the methodology is widely applied in pheromone synthesis. rsc.orgnih.gov Enzymes, such as lipases, are often used for the kinetic resolution of racemic intermediates, providing enantiomerically pure precursors which are essential for the synthesis of chiral pheromones. dntb.gov.uamdpi.com These enzymatic reactions offer a powerful tool for creating stereochemically defined building blocks that can then be converted into complex pheromone structures through conventional organic synthesis. rsc.org

Palladium-Catalyzed Coupling Reactions in Alkenyl Acetate Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of alkenyl acetates. lookchem.comoup.com These reactions, such as the Suzuki and Negishi couplings, allow for the efficient formation of carbon-carbon bonds. Specifically, they can be used to couple alkenyl boron compounds or organozinc reagents with appropriate halides or other electrophiles to construct the carbon backbone of the pheromone with high stereochemical control. lookchem.comscispace.com The synthesis of stereodefined enol acetates can be accomplished through the palladium-catalyzed cross-coupling of alkyl-, aryl-, or 1-alkenylboron reagents with the enol acetates of α-bromo ketones. oup.com This methodology provides a versatile route to various ketone and aldehyde structures, which are common precursors for pheromones.

Development of Green Chemistry Routes for Pheromone Production

The development of sustainable and environmentally friendly methods for pheromone production is a major research goal. nih.govopenaccessgovernment.org Green chemistry approaches aim to reduce the use of hazardous materials and minimize waste. rsc.org A prominent strategy involves metabolic engineering of plants and microorganisms to produce pheromone precursors. usda.govnih.gov

Scientists have successfully engineered oilseed crops like Camelina sativa to produce specific fatty acids that serve as precursors for moth pheromones. nih.govunl.eduresearchgate.net By introducing genes from insects and other organisms, these plants can synthesize the required carbon chains in their seed oil. unl.edu This bio-based production eliminates the reliance on petroleum-based feedstocks and bypasses many complex steps required in traditional chemical synthesis. usda.govunl.edu Similarly, yeast fermentation is being developed as a scalable and cost-effective platform for mass-producing pheromones, making them competitive with conventional insecticides for use in large-scale agriculture. openaccessgovernment.orgnih.gov

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| Hexane-1,6-diol | Starting material for a multi-step synthesis | researchgate.net |

| cis-4-Decen-1-ol | Reactant used as a key building block | cymitquimica.com |

| (3E,8Z)-Tetradecadien-1-ol | Direct precursor alcohol for final acetylation step | |

| 5-Acetoxy-(E3)-3-pentenyl methoxymethyl ether | Intermediate used in a coupling reaction to form the diene system | google.com |

Derivatization Strategies for Analog Development and Structure-Activity Relationship Studies

To understand how the molecular structure of a pheromone relates to its biological activity, researchers synthesize various analogs and derivatives. This involves systematically altering parts of the molecule, such as the position or geometry of the double bonds, the chain length, or the functional group. google.com For instance, various tetradecadienyl acetates with different double bond configurations (e.g., 8Z,11Z and 3E,11Z) have been synthesized to test their attractiveness to target pests. google.com These structure-activity relationship (SAR) studies are crucial for identifying the most active components of a pheromone blend and for designing more potent or selective synthetic lures. The synthesis of all four geometric isomers of a related compound, 9,11-tetradecadienyl acetate, highlights the systematic approach used to investigate the biological importance of stereochemistry. acs.org

Scale-Up and Process Optimization in Pheromone Synthesis Research

For pheromones to be practical tools in integrated pest management, their synthesis must be scalable and economically viable. uv.esscielo.edu.uy Research focuses on optimizing reaction conditions, improving yields, and developing efficient purification methods to reduce production costs. uv.es The transition from laboratory-scale synthesis to industrial production presents significant challenges, including ensuring consistent quality and high stereochemical purity. ew-biotech.com

Methodologies like solid-phase synthesis are being explored to streamline the production process. This technique attaches a molecule to a solid support and carries out the synthesis in a stepwise manner, which can simplify purification and allow for automation, making it ideal for commercial-scale production. pharmiweb.com The successful scale-up of a different pheromone to produce 7 metric tons demonstrates the feasibility of large-scale biosynthesis, which will be critical for making pheromone-based crop protection widely available. ew-biotech.com

Elucidation of Biological Roles and Behavioral Efficacy

Identification as a Minor Component in Pheromone Blends

(3E,8Z)-Tetradecadienyl acetate (B1210297) has been identified as a minor, yet significant, component of the female sex pheromone blend of several moth species, most notably the tomato leafminer, Tuta absoluta, and the South American potato tuber moth, Scrobipalpula absoluta. harmonyecotech.comsedq.es In these species, the predominant component of the pheromone blend is (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate. nih.gov The typical ratio of the major component to (3E,8Z)-Tetradecadienyl acetate is approximately 90:10 or 92:8. mdpi.com

Synergistic and Antagonistic Interactions within Pheromone Blends

The role of (3E,8Z)-Tetradecadienyl acetate within the pheromone blend of Tuta absoluta appears to be synergistic, enhancing the attractiveness of the major component. Research has indicated that a 10:1 mixture of (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate and (3E,8Z)-Tetradecadienyl acetate exhibits a greater attractive effect on males than the major component alone. google.com This suggests that the presence of this minor component is crucial for maximizing the efficacy of the pheromone signal in eliciting a response from male moths.

However, findings from field studies have presented a more complex picture. One field evaluation demonstrated that the addition of (3E,8Z)-Tetradecadienyl acetate to the major component did not lead to a statistically significant increase in the number of captured Tuta absoluta males. stevens.edu This discrepancy between laboratory or specific field observations and broader field trapping results indicates that the synergistic effect may be influenced by various environmental factors or the specific experimental setup. Further research is needed to fully elucidate the precise nature of its interaction with the major pheromone component under different conditions.

Dose-Dependent Behavioral Responses to (3E,8Z)-Tetradecadienyl Acetate

While comprehensive studies focusing solely on the dose-dependent behavioral responses to isolated (3E,8Z)-Tetradecadienyl acetate are limited, research on the pheromone blend of Tuta absoluta provides some insights. The response of male moths to the pheromone blend is dose-dependent. For instance, studies on the major component, (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate, have shown that trap catches increase with the pheromone release rate up to a certain optimal level, after which the response may plateau or even decrease. nih.govresearchgate.net

In practical applications for pest management, such as mating disruption, the concentration of the pheromone in the environment is a critical factor. Mating disruption techniques create a saturated atmosphere of the synthetic pheromone to confuse males and prevent them from locating females. sedq.es The effectiveness of this strategy is inherently dose-dependent, and the inclusion of (3E,8Z)-Tetradecadienyl acetate in the synthetic blend is based on its natural occurrence and synergistic properties. Commercial dispensers for Tuta absoluta monitoring and mass trapping contain a blend of both the major and minor components. harmonyecotech.com

Behavioral Responses in Target Insect Species

The behavioral responses of male moths to (3E,8Z)-Tetradecadienyl acetate, as part of the pheromone blend, are mediated by their sophisticated olfactory system. These responses can be measured through various techniques, from the electrical activity of the antennae to observable behaviors in controlled environments.

Electrophysiological Responses (e.g., Electroantennography, Single Sensillum Recordings)

Single sensillum recording (SSR) allows for the investigation of the responses of individual olfactory sensory neurons (OSNs) housed within the sensory hairs (sensilla) on the antenna. This technique provides a more detailed understanding of which neurons respond to specific compounds. While the specific OSNs in Tuta absoluta that detect (3E,8Z)-Tetradecadienyl acetate have not been explicitly characterized in the provided research, it is known that specialized OSNs in male moths are finely tuned to detect specific pheromone components.

Olfactory Receptor Neuron Activation Profiling

The detection of pheromone components begins with their interaction with specific olfactory receptors (ORs) located on the dendrites of OSNs. In Tuta absoluta, a number of candidate OR genes have been identified, with some being specifically implicated in the perception of sex pheromones due to their clustering with known pheromone receptors from other lepidopteran species. nih.gov

Ligand-binding assays with pheromone-binding proteins (PBPs), which are thought to transport the hydrophobic pheromone molecules across the sensillar lymph to the ORs, have provided further insights. In Tuta absoluta, a specific PBP, TabsPBP2, has shown a high binding affinity for both the major pheromone component, (3E,8Z,11Z)-tetradecatrienyl acetate, and the minor component, (3E,8Z)-Tetradecadienyl acetate. nih.gov This indicates that the olfactory system of the male moth has a specialized mechanism for detecting this minor component, underscoring its biological relevance.

Flight Tunnel Assays and Mate-Finding Inhibition Studies

Flight tunnel assays are a valuable tool for observing the detailed flight behaviors of insects in response to an odor plume. In the context of Tuta absoluta, wind tunnel bioassays have demonstrated that a 10:1 mixture of synthetic (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate and (3E,8Z)-Tetradecadienyl acetate is highly attractive to males. google.com These assays allow for the quantification of behaviors such as upwind flight, casting, and landing at the odor source.

Studies on mating disruption in Tuta absoluta have also indirectly highlighted the importance of the complete pheromone blend. Early attempts at mating disruption using only the major component were not entirely successful in reducing mating frequency or crop damage. scielo.br It was suggested that the absence of the minor component, (3E,8Z)-Tetradecadienyl acetate, might have been a contributing factor to this limited success, further supporting the idea that the complete, natural blend is necessary for optimal behavioral manipulation. google.com

Interactive Data Table: Pheromone Components of Tuta absoluta

| Compound Name | Chemical Formula | Role in Pheromone Blend | Typical Ratio |

| (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate | C16H26O2 | Major Component | ~90-92% |

| (3E,8Z)-Tetradecadienyl acetate | C16H28O2 | Minor Component | ~8-10% |

Interspecific Pheromonal Specificity and Cross-Attraction Dynamics

The chemical compound (3E,8Z)-Tetradecadienyl acetate is a critical semiochemical, primarily identified as a minor component of the female-produced sex pheromone of the tomato leafminer, Tuta absoluta (Meyrick) (Lepidoptera: Gelechiidae). nih.gov The specificity of this chemical signal, essential for preventing interbreeding with other species, is not derived from this single compound but from its precise integration into a multicomponent blend.

The natural pheromone of T. absoluta is predominantly a mixture of (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate (TDTA), which constitutes about 90% of the blend, and (3E,8Z)-tetradecadienyl acetate (TDDA), which makes up the remaining 10%. researchgate.net This specific ratio is crucial for maximizing attraction. While the major component, TDTA, is highly attractive to conspecific males on its own, the presence of TDDA in the correct proportion enhances this attraction in laboratory bioassays. researchgate.netscielo.br

The specificity of the signal is further highlighted by the inhibitory effects of other, structurally similar compounds. For instance, the presence of the (8Z,11Z)-8,11-tetradecadien-1-yl acetate isomer was found to completely inhibit the response of T. absoluta males to the primary attractant. researchgate.net This demonstrates a highly tuned olfactory system in the male moth, capable of discriminating between closely related isomers, which serves as an effective reproductive isolation mechanism.

While the T. absoluta pheromone blend is highly specific, there are instances of interspecific effects. Research has shown that some natural enemies, such as certain parasitoid wasps that prey on T. absoluta, are also attracted to the commercial sex pheromone lures. mdpi.com This form of kairomonal eavesdropping represents a fascinating dynamic in the chemical ecology of the agricultural environment, where a signal intended for mate attraction also inadvertently alerts predators to the presence of their host.

There is limited evidence of cross-attraction with other lepidopteran pests. However, the potential for such interactions exists within the Gelechiidae family, where species may use similar chemical motifs. For example, the lesser bud moth, Recurvaria nanella, a close relative, is attracted to (3E)-3-tetradecenyl acetate, a monoenic compound that shares structural similarity with the components of the T. absoluta pheromone. ekb.eg This suggests that subtle changes in the number and configuration of double bonds are key to maintaining species-specific communication channels.

Table 1: Effect of Pheromone Components on Male Tuta absoluta Attraction

| Compound(s) | Ratio | Observed Effect on Male Attraction |

| (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate (TDTA) | 100% | High attraction; effective for field trapping. scielo.br |

| TDTA + (3E,8Z)-tetradecadienyl acetate (TDDA) | 90:10 | Highly attractive; mimics natural female pheromone. researchgate.net |

| TDTA + (8Z,11Z)-8,11-tetradecadien-1-yl acetate | 90:10 | Complete inhibition of attraction. researchgate.net |

Pheromone Production and Release Mechanisms in Lepidopteran Species

The biosynthesis of (3E,8Z)-Tetradecadienyl acetate and other related fatty acid-derived pheromones in moths follows a complex and highly regulated enzymatic pathway. While the specific pathway for Tuta absoluta has proven challenging to fully elucidate, the general mechanism in Lepidoptera provides a robust framework for understanding its production. lu.selu.se

Most moth sex pheromones are produced via a "Type I" pathway, which begins with de novo fatty acid synthesis. nih.gov This process starts with acetyl-CoA and involves the enzymes acetyl-CoA carboxylase and fatty acid synthase (FAS) to build saturated fatty acyl-CoA precursors, typically palmitoyl-CoA (16 carbons) or stearoyl-CoA (18 carbons). nih.govslu.se

These saturated precursors then undergo a series of modifications by specific enzymes primarily located in the pheromone gland:

Desaturation: A specific set of desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E) into the fatty acid chain. The production of (3E,8Z)-Tetradecadienyl acetate would require desaturases capable of creating double bonds at the Δ3 and Δ8 positions. lu.seslu.se

Chain-Shortening: The fatty acyl chain can be shortened, typically by two carbons at a time, through a process of limited β-oxidation. slu.se For a 14-carbon pheromone component derived from a 16-carbon precursor like palmitoyl-CoA, one round of chain-shortening would be necessary.

Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol. This step is catalyzed by a specific fatty acyl-reductase (FAR). nih.gov

Acetylation: Finally, an acetyltransferase enzyme catalyzes the esterification of the fatty alcohol with an acetyl group from acetyl-CoA, forming the final acetate ester pheromone component. nih.gov

However, research into the biosynthesis of the T. absoluta pheromone suggests it may not follow this common pathway. Transcriptome analysis of the pheromone gland failed to identify a desaturase from the typical Δ11/10 lineage common in other moths. lu.se This has led to the hypothesis that T. absoluta may utilize a "Type II" pathway, which involves the modification of diet-derived fatty acids like linolenic acid. lu.se Further research is required to confirm the exact precursors and enzymatic steps involved in producing the unique triene and diene components of its pheromone.

Table 2: General Enzymatic Steps in Lepidopteran Pheromone Biosynthesis

| Step | Enzyme Class | Function |

| 1 | Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid precursors (e.g., Palmitoyl-CoA). nih.gov |

| 2 | Fatty Acyl-CoA Desaturase | Introduces double bonds at specific positions. slu.se |

| 3 | β-oxidase enzymes | Shortens the carbon chain of the fatty acid precursor. slu.se |

| 4 | Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. nih.gov |

| 5 | Acetyltransferase | Converts the fatty alcohol to an acetate ester. nih.gov |

The production and release of (3E,8Z)-Tetradecadienyl acetate and other pheromone components occur in a specialized exocrine gland in female moths. In most Lepidoptera, this gland is an eversible sac-like structure formed from modified epidermal cells located in the intersegmental membrane, typically between the eighth and ninth abdominal segments. researchgate.net

Glandular Anatomy: The pheromone gland consists of a single layer of secretory cells. Ultrastructural studies of similar moths, such as Spodoptera littoralis, reveal that the gland can be an invagination of the ventral intersegmental membrane that forms a duct with an eversible sac. ekb.eg This sac is often lined with a cuticle featuring numerous hairs or microtrichia, which are thought to increase the surface area for pheromone volatilization. The glandular cells themselves are typically columnar and contain organelles characteristic of lipid synthesis, such as an extensive smooth endoplasmic reticulum, numerous mitochondria, and lipid droplets that serve as reservoirs for pheromone precursors. d-nb.info

Pheromone Emission Dynamics: The release of the pheromone is not a continuous process but is restricted to a specific behavior known as "calling." During calling, the female moth extrudes her ovipositor, exposing the pheromone gland to the air and allowing the volatile compounds to disseminate. researchgate.net

The calling behavior and subsequent pheromone emission in Tuta absoluta are tightly regulated by a circadian rhythm. Field and laboratory studies have consistently shown that females engage in calling, and males are maximally responsive, during a very narrow window of time in the early morning, typically beginning at sunrise and peaking within the first one to two hours of the photophase. mdpi.comresearchgate.net This temporal specificity is another crucial component of reproductive isolation.

Pheromone production and release are also influenced by several physiological and environmental factors. In T. absoluta, pheromone production is dependent on the female's age, with younger females producing significantly higher quantities of the pheromone components than older individuals. ahdb.org.uk The presence of a host plant can also stimulate higher pheromone production, suggesting a link between host location and reproductive signaling. ahdb.org.uk The rate of pheromone emission from its source directly impacts male attraction, with studies on artificial dispensers showing that trap catches increase with the pheromone release rate up to an optimal level, after which the response may plateau or decline. nih.govresearchgate.net

Table 3: Factors Influencing Pheromone Emission in Tuta absoluta

| Factor | Influence | Description |

| Circadian Rhythm | Temporal Regulation | Calling behavior and male response are restricted to a narrow window in the early morning, post-sunrise. mdpi.com |

| Female Age | Production Quantity | Younger females (1-10 days old) produce higher quantities of pheromone components than older females. ahdb.org.uk |

| Host Plant Presence | Production Quantity | Physical contact and olfaction of tomato plant volatiles can increase the production of the major pheromone component. ahdb.org.uk |

| Emission Rate | Male Attraction | The number of males attracted increases with the pheromone emission rate up to an optimal point. nih.govresearchgate.net |

Advanced Formulation and Delivery System Research

Development of Controlled Release Technologies for (3E,8Z)-Tetradecadienyl Acetate (B1210297)

The development of effective controlled-release dispensers is a critical area of research for optimizing the use of synthetic pheromones like (3E,8Z)-Tetradecadienyl acetate. The primary goals of these technologies are to maintain a consistent atmospheric concentration of the pheromone, prolong its field life, and protect it from rapid degradation, thereby improving the efficiency and cost-effectiveness of pest management strategies. semanticscholar.orgresearchgate.net

Polymeric encapsulation is a widely explored method for creating sprayable, controlled-release formulations for pheromones. This technology involves entrapping the active ingredient within a polymer shell, forming microparticles or microcapsules that can be applied using conventional agricultural equipment. acs.org The release of the pheromone is governed by its diffusion through the polymer wall, a process influenced by capsule size, wall thickness, and the type of polymer used. acs.orgespublisher.com

Recent innovations include hybrid microcapsule systems. One such system developed for sprayable pheromone formulations, including blends containing (3E,8Z)-tetradecadien-1-yl acetate, utilizes a dual-layer shell. justia.com An inner polyurea (PUR) shell is first formed by interfacial polycondensation, which is then encapsulated by an outer melamine-urea-formaldehyde (B8673199) (MUF) shell through in situ polymerization. justia.com This hybrid structure provides high stability and efficient encapsulation, with research demonstrating greater than 97% encapsulation efficiency. justia.com These formulations are designed for slow-release kinetics, with median microcapsule diameters ranging from 1 to 100 microns, and have shown effective release for longer than 14 days in laboratory evaluations. justia.com

Another approach involves microencapsulation in protein-polysaccharide shells. One patent describes a microcapsule with a core containing the non-aqueous active substance, such as (3E,8Z)-Tetradecadienyl acetate, and a shell composed of a negatively charged protein and a positively charged polysaccharide, which can be crosslinked with an inorganic salt. googleapis.com

| Parameter | PUR/MUF Hybrid Microcapsules | General Polymeric Microcapsules |

| Active Ingredient | Pheromone blends incl. (3E,8Z)-tetradecadien-1-yl acetate justia.com | Various Lepidopteran Pheromones semanticscholar.orgacs.org |

| Shell Material | Polyurea (PUR) and Melamine-Urea-Formaldehyde (MUF) justia.com | Polyurea, Polyamide, Poly(ethylene) semanticscholar.orgespublisher.com |

| Encapsulation Method | Interfacial & In Situ Polymerization justia.com | Interfacial Polymerization acs.org |

| Median Diameter | 1-100 microns justia.com | 2-10 µm (Polyurea/Polyamide) espublisher.com |

| Encapsulation Efficiency | >97% justia.com | Variable |

| Release Kinetics | Slow release > 14 days justia.com | Release rate influenced by wall diffusion parameters espublisher.com |

This table presents data on polymeric microencapsulation formulations for pheromone release, based on findings from cited research.

Semi-solid and emulsified formulations represent another advanced delivery strategy, offering advantages such as biodegradability and ease of application. These systems typically consist of the pheromone dissolved or dispersed within a carrier matrix, such as paraffin (B1166041) wax, which is then emulsified. google.combioone.org

A recent patent application details a water-dispersible, semi-solid emulsion for the controlled release of semiochemicals, including [(3E,8Z)-tetradeca-3,8-dienyl] acetate. googleapis.comgoogle.com This formulation consists of an oil-in-water emulsion where the dispersed phase contains the pheromone (potentially adsorbed onto a porous material), a wax, a fatty acid or alcohol, a diluent, and an antioxidant. google.com This system is designed to be applied as dollops or sprayed and provides sustained release for at least eight weeks, exhibiting stability against environmental factors like rain and temperature fluctuations. google.com

Research on paraffin emulsions for other moth pheromones has demonstrated the ability to achieve a constant, zero-order release rate for over 100 days under laboratory conditions. google.comresearchgate.net The release mechanism in these systems is often partition-controlled rather than diffusion-controlled. The pheromone's partitioning between the wax matrix and the air is the rate-limiting step, which allows for a more constant release rate over time. google.com The release rate can be precisely manipulated by altering the pheromone concentration, the surface area of the applied formulation, and the inclusion of various additives. google.combioone.org

| Formulation Type | Carrier/Matrix | Active Ingredient Example | Release Kinetics | Key Findings |

| Semi-Solid Emulsion | Waxy matrix, oil-in-water google.com | [(3E,8Z)-tetradeca-3,8-dienyl] acetate googleapis.comgoogle.com | Sustained release for ≥ 8 weeks google.com | High stability, water-dispersible, can be applied as dollops or spray. google.com |

| Aqueous Paraffin Emulsion | Paraffin Wax google.comuliege.be | Oriental Fruit Moth Pheromone google.comuliege.be | Zero-order (lab); First-order (field) google.combioone.org | Release rate is partition-controlled and can be manipulated by surface area and concentration. google.com |

This interactive table summarizes research findings on semi-solid emulsion systems for sustained pheromone release.

Solid monolithic dispensers made from biodegradable waxes are an environmentally friendly alternative to traditional plastic dispensers. mdpi.comconicet.gov.ar In these systems, the pheromone is homogeneously dispersed throughout a solid wax matrix. The release of the active ingredient typically follows first-order kinetics, where the release rate is proportional to the remaining concentration of the pheromone within the matrix. conicet.gov.aruliege.be

Studies on monolithic dispensers for other insect pests using natural waxes (like paraffin) and polyethylene (B3416737) glycols have confirmed that the release rates follow first-order kinetics, as is expected for monolithic systems. conicet.gov.ar In contrast, some laboratory studies of paraffin wax formulations have shown zero-order release, suggesting the release mechanism can be complex and dependent on specific formulation and environmental conditions. google.comresearchgate.net

The diffusion kinetics are influenced by the physicochemical properties of the wax itself. For instance, research has shown that harder, more brittle wax matrices can sometimes lead to higher release rates due to the formation of cracks, which increase the surface area for diffusion. researchgate.net A patent for a paraffin wax dispenser highlights that the release is partition-controlled, with the pheromone having high solubility in the wax but a low partition coefficient between the wax and the air, resulting in a constant release. google.com The use of such biodegradable materials also eliminates the need for removal from the field after use. conicet.gov.ar

Adsorbing pheromones onto materials with a high surface area and porous structure is a promising method for achieving controlled release. science.govcsic.es Mesoporous silica (B1680970) and nanostructured carbons like graphene oxide have been investigated for their potential in pheromone delivery systems. researchgate.netnih.gov

Specifically for the pheromone blend of the tomato pinworm (Tuta absoluta), which includes (3E,8Z)-Tetradecadienyl acetate, research has demonstrated the effectiveness of graphene oxide (GO) and amine-modified graphene oxide (AGO) as carriers. researchgate.netacs.orgnih.gov The pheromone molecules are intercalated between the layers of the graphene oxide sheets. espublisher.comresearchgate.net This "nanomaze" structure extends the diffusion path the pheromone must travel to be released into the atmosphere. acs.orgmdpi.com This extended path results in a slower, more sustained release and a longer field life for the lure compared to conventional dispensers. acs.orgnih.gov

Recent patent applications also describe semi-solid emulsion formulations where the semiochemical can be pre-adsorbed onto mesoporous materials, such as silica or amorphous carbon particles, before being incorporated into the final emulsion product. google.com This combination of technologies aims to further regulate the release for prolonged periods. google.com Studies have also utilized mesoporous silica dispensers to achieve specific, optimized release rates of the major component of the T. absoluta pheromone for improved trapping efficacy. researchgate.net

| Porous Material | Pheromone | Mechanism | Observed Outcome |

| Graphene Oxide (GO) | T. absoluta blend incl. (3E,8Z)-Tetradecadienyl acetate researchgate.netacs.org | Intercalation between GO layers, extending diffusion path. acs.orgmdpi.com | Extended pheromone life, higher insect capture. acs.org |

| Amine-Modified GO (AGO) | T. absoluta blend incl. (3E,8Z)-Tetradecadienyl acetate researchgate.netacs.org | Intercalation and potential hydrogen bonding. espublisher.com | Effective release, qualified for field evaluation. acs.org |

| Mesoporous Silica | T. absoluta pheromone component researchgate.net | Adsorption and controlled diffusion from pores. | Allowed for testing of specific, varied emission rates. researchgate.net |

| Mesoporous Materials (in emulsion) | General Semiochemicals incl. [(3E,8Z)-tetradeca-3,8-dienyl] acetate google.com | Adsorption within porous structure prior to emulsion. | Component of a sustained-release semi-solid formulation. google.com |

This data table outlines the use of porous materials for the controlled release of (3E,8Z)-Tetradecadienyl acetate and related pheromones.

Environmental Stability and Degradation Kinetics of Formulations

The chemical nature of (3E,8Z)-Tetradecadienyl acetate, an unsaturated acetate ester, makes it susceptible to degradation from environmental factors, particularly ultraviolet (UV) radiation and oxidation. google.comuliege.be Therefore, a key function of any advanced formulation is to protect the active ingredient to ensure its persistence and bioactivity in the field.

Exposure to sunlight, specifically UV radiation, can lead to the rapid degradation of both the pheromone molecule and, in some cases, the polymer matrix of the dispenser. acs.orgoup.com This photodegradation can significantly shorten the effective lifespan of a pheromone lure. oup.com

To counteract this, protective agents are often incorporated into controlled-release formulations. Research on microencapsulated pheromones has shown that adding UV screeners, such as carbon black, and antioxidants can greatly improve the stability of the formulation in sunlight. acs.org For example, N,N'-ditertiary phenylene diamine derivatives have proven effective as antioxidants in reducing degradation within microcapsules. acs.org Similarly, wax-based formulations, such as paraffin emulsions, can physically shield the pheromone from UV light and air, thereby protecting it from both photo-oxidation and auto-oxidation. google.com The development of waxy delivery systems is noted to protect the active ingredient from degradation, ensuring a more sustained action over time. google.com

Rainfastness and Adhesion Properties on Plant Surfaces

A significant limitation of early sprayable pheromone formulations was their short residual activity, largely due to removal by rain. bioone.org To be effective, formulations of 3E,8Z-Tetradecadienyl acetate must adhere strongly to plant surfaces and resist being washed off. Recent innovations have focused on developing semi-solid and microencapsulated formulations with enhanced adhesion and rainfastness. googleapis.comgoogle.com

Research into a semi-solid, water-dispersible emulsion formulation, which could be adapted for this compound, has shown excellent adhesion properties and the necessary rainfastness to remain on plant surfaces even after precipitation. googleapis.comgoogle.com The term "rainfastness" in this context can be defined as the retention of at least 60% of the applied formulation despite rainfall. google.com In some advanced formulations, the effectiveness during a rainy season is projected to be no less than 70-80% of the effectiveness observed in the absence of rain. google.com

Studies on analogous microencapsulated pheromones for other lepidopteran pests have demonstrated that both rainfall intensity and duration significantly impact the removal of microcapsules from leaves. bioone.org The use of agricultural adjuvants, or "stickers," derived from materials like pine resin, has been evaluated to improve the deposition and retention of these microcapsules on leaf surfaces. bioone.orgbioone.org Such research provides a framework for developing robust formulations of this compound that can withstand field weather conditions.

| Factor | Challenge | Mitigation Strategy / Research Finding | Source |

|---|---|---|---|

| Rainfall Intensity | Higher intensity rainfall increases the physical force acting to dislodge formulation particles. | Formulations with strong adhesive properties, such as semi-solid emulsions or microcapsules with stickers, show improved retention. | googleapis.combioone.org |

| Rainfall Duration | Prolonged exposure to water can degrade the formulation matrix and wash away the active ingredient. | Microencapsulation protects the pheromone, while specialized paste and wax-based formulations provide a durable, water-resistant layer. | bioone.orggoogle.com |

| Leaf Surface | Removal of microcapsules is often higher from the top surface of leaves compared to the bottom. | Application techniques aimed at covering both leaf surfaces can improve overall retention. Adding specific adjuvants can enhance adhesion. | bioone.org |

| Formulation Type | Simple liquid sprays have poor adhesion and are easily washed off. | Advanced formulations like semi-solid pastes, wax emulsions, and polymer microcapsules are designed for superior adhesion and rainfastness. | googleapis.comgoogle.com |

Temperature and Humidity Effects on Release Rate Profiles

The release rate of a pheromone from a passive dispenser is not static; it is significantly influenced by environmental conditions, primarily temperature and humidity. mdpi.com For this compound dispensers, these factors can cause undesirable fluctuations in the release profile. As temperature rises, the vapor pressure of the pheromone increases, leading to a higher emission rate. mdpi.com Similarly, relative humidity can affect the release dynamics. mdpi.com

Studies on various passive pheromone dispensers have shown that equations based on accumulated temperature and vapor pressure deficit can explain the dynamics of pheromone release with high accuracy. mdpi.com This indicates a direct and predictable relationship between weather variables and release rates. However, the goal for an ideal dispenser is to provide a consistent release rate that is independent of these environmental variations. googleapis.com

To counteract these effects, advanced formulations are being developed. For instance, a semi-solid composition has been described that exhibits high stability under humid conditions and maintains a prolonged release that is effectively independent of environmental temperature. googleapis.com This is achieved by incorporating the pheromone into a specialized matrix, such as a wax-based emulsion or by adsorbing it onto mesoporous materials, which modulates its release. googleapis.comgoogle.com

| Environmental Factor | Effect on Conventional Dispensers | Advanced Formulation Goal | Source |

|---|---|---|---|

| Temperature | Release rate increases with rising temperature, leading to rapid depletion in hot weather and low emission in cool weather. | Maintain a stable, zero-order release rate across a wide range of field temperatures (e.g., 0°C to 54°C). | googleapis.commdpi.com |

| Humidity | Can influence the physical properties of the dispenser matrix and affect the diffusion rate of the pheromone. | Ensure high stability and consistent release profiles even under highly humid conditions. | googleapis.commdpi.com |

| Wind Speed | Increases the rate of pheromone removal from the dispenser surface, potentially shortening the effective life of the dispenser. | Protect the active ingredient within a matrix to buffer against wind-induced losses. | mdpi.com |

| UV Radiation | Can cause photodegradation of the pheromone molecule, reducing its biological activity. | Incorporate UV screening agents into the formulation or use protective matrices like microcapsules. | bioone.orggoogleapis.com |

Optimization of Release Rate Profiles for Season-Long Efficacy

For mating disruption to be successful throughout an entire growing season, the pheromone formulation must release this compound at a consistent, effective concentration for an extended period. googleapis.com The ideal dispenser should exhibit a zero-order release kinetic, meaning the rate of release is constant over time and independent of the amount of pheromone remaining in the dispenser. nih.govgoogleapis.com This ensures the atmosphere in the crop is continuously saturated with enough pheromone to disrupt pest mating.

Optimization involves balancing the release rate to be high enough for efficacy but not so high that it becomes repellent to the target insect or economically unviable. researchgate.net Research has shown that for some pests, there is an optimal release rate, and exceeding it does not improve, and may even reduce, trap catches. researchgate.net Formulations are therefore designed to maintain a prolonged release for at least eight weeks or longer, sufficient to cover the entire crop season. googleapis.comgoogle.com

Technologies to achieve this include loading the pheromone into specialized dispensers like polymer fibers, microcapsules, or semi-solid paste-like emulsions. nih.govgoogleapis.com These "paste delivery systems" are specifically designed to release the pheromone for the entire crop season, creating consistent plumes that are competitively attractive against the target pest. googleapis.com

| Optimization Goal | Technical Approach | Benefit | Source |

|---|---|---|---|

| Season-Long Duration | Incorporate pheromone into a high-capacity, slow-release matrix (e.g., wax emulsion, polymer dispenser). | Reduces the need for repeat applications, saving labor and material costs. | researchgate.netgoogleapis.com |

| Constant Release Rate (Zero-Order) | Utilize diffusion-controlled systems like microencapsulation or specialized dispenser membranes. | Prevents initial high-dose "bursts" and late-stage "fading," ensuring consistent mating disruption. | nih.govgoogleapis.com |

| Protection from Degradation | Encapsulate the pheromone or add stabilizers and UV protectants to the formulation. | Maintains the chemical integrity and biological activity of the pheromone in the field. | bioone.orggoogleapis.com |

| Optimal Biological Activity | Calibrate the release rate based on field trials to find the most attractive concentration without causing repellency. | Maximizes the disruption effect on the target pest population. | researchgate.net |

Water-Dispersible Formulations for Efficient Application Methodologies

A key development in pheromone application technology is the creation of water-dispersible formulations. googleapis.comgoogle.com These formulations, which can be semi-solid emulsions or water-dispersible granules (WG), offer significant advantages in terms of ease of application. googleapis.commultiplexgroup.com They can be mixed with water and applied using conventional agricultural spray equipment, making them highly compatible with existing farming practices. googleapis.comgoogle.com

These formulations are described as cost-effective and eco-friendly. googleapis.com A semi-solid, oil-in-water emulsion, for example, can be applied as discrete dollops or sprayed across the foliage. google.com This versatility allows for various application strategies, from creating large point sources to evenly covering the crop canopy. The ability to disperse in water makes tank mixing and cleanup processes much more straightforward for growers compared to dealing with solvent-based or solid dispenser types. googleapis.com

| Formulation Type | Application Method | Advantages | Challenges |

|---|---|---|---|

| Hand-Applied Dispensers (e.g., plastic ties) | Manual placement in each tree or plant. | Long-lasting, controlled release. | Labor-intensive, difficult in tall canopies, disposal of spent dispensers. nih.govbioone.org |

| Water-Dispersible Formulations (Emulsions/Granules) | Standard agricultural sprayers (airblast, boom). | Rapid, uniform application; compatible with existing equipment; lower labor costs. googleapis.comgoogle.com | Requires good rainfastness and adhesion; potential for spray drift. |

| Aerosol "Puffer" Dispensers | Automated, timed spray release from fixed units. | Programmable release, reduced labor after initial setup. researchgate.net | Higher initial cost, requires maintenance, distribution can be affected by wind. |

| Semi-Solid Pastes/Gels | Applied as dollops using specialized applicators or caulk guns. | Excellent adhesion and longevity, precise placement. googleapis.com | Can be slower to apply than broadcast spraying. |

Application in Advanced Integrated Pest Management Ipm Strategies

Research on Pheromone-Based Monitoring Systems

Pheromone-based monitoring is a cornerstone of IPM for Tuta absoluta, allowing for early detection and informed decision-making. Traps baited with lures containing (3E,8Z)-Tetradecadienyl acetate (B1210297) are highly effective at capturing male moths, often detecting the pest's presence before visible crop damage occurs. environmentandecology.com This early warning capability is crucial for timing control measures effectively.

Research has focused on optimizing various parameters of pheromone traps to maximize the capture efficiency for Tuta absoluta males. Key findings indicate that trap design, color, and placement significantly influence performance.

Trap Design: Studies have shown that water-based traps are highly effective. environmentandecology.com The most efficient designs feature an open surface with the pheromone lure suspended above a retaining liquid, such as soapy water or water with a layer of motor oil. chemtica.comnih.gov These have been found to be 4 to 8 times more effective than traps using plain water and significantly better than adhesive-based (sticky) traps. chemtica.com In other field trials, Delta traps also demonstrated superior capture rates compared to water pan traps. researchgate.net

Trap Placement: The height at which traps are placed is a critical factor. Male moth captures are approximately four times higher when traps are positioned at ground level compared to a height of 1 to 1.5 meters. chemtica.com The recommended practice is to place traps near the ground or substrate and maintain them at the approximate height of the crop canopy as it grows. nappo.orgcaass.org.cn

Trap Color: The color of the trap can influence its attractiveness. In one field evaluation, blue traps captured the highest number of T. absoluta adults, followed by yellow and green traps. White traps were found to be the least effective. caass.org.cn

Table 1: Effect of Trap Design and Placement on Tuta absoluta Capture Efficiency

| Parameter | Finding | Source(s) |

| Trap Type | Water traps with soapy water or oil are significantly more effective than adhesive traps. | chemtica.com |

| Delta traps caught significantly more moths than water pan traps in some studies. | researchgate.net | |

| Trap Color | Blue traps demonstrated the highest capture rates, followed by yellow and green. | caass.org.cn |

| Trap Height | Ground-level placement is approximately 4x more effective than placement at 1-1.5 meters. | chemtica.com |

Pheromone traps are essential tools for tracking the distribution and population dynamics of T. absoluta over time and space. For effective monitoring, traps should be deployed before planting and maintained between cropping cycles to reduce pest pressure for subsequent plantings. chemtica.com

The recommended density for monitoring traps is typically 2-3 traps per hectare in greenhouses and 8-10 traps per hectare in open fields. harmonyecotech.comchemtica.com Data from these traps reveal population trends, which often show an increase as the tomato crop matures. jazindia.com Furthermore, monitoring has identified that higher numbers of moths are often captured near the upwind borders of fields, suggesting that pest management efforts should be concentrated in these areas. nih.gov This spatiotemporal data allows growers to apply control measures precisely where and when they are needed most.

A key objective of pheromone monitoring is to use trap catch data as a proxy for actual pest infestation levels, thereby establishing treatment thresholds. Research has confirmed a direct correlation between the size of the T. absoluta population, as measured by trap captures, and the maturation stage of the crop. jazindia.com

While establishing a precise, universal correlation can be challenging due to factors like lure age, which can cause surges in catch rates, clear action thresholds have been developed. ahdb.org.uk For example, one widely recommended guideline is to initiate mass trapping efforts with 20-40 traps per hectare when monitoring traps capture an average of 3 or more moths per trap per week. chemtica.com Field comparisons have demonstrated that implementing mass trapping based on these thresholds can reduce leaf damage more effectively than conventional insecticide schedules. nih.gov In studies where mass trapping with 40 traps per hectare was deployed, a significant reduction in the percentage of infested leaves and fruits was observed compared to insecticide-treated control plots, directly linking trapping intensity to reduced crop damage. researchgate.net

Mating Disruption Research Using (3E,8Z)-Tetradecadienyl Acetate

Mating disruption is a proactive control strategy that permeates the atmosphere with synthetic pheromones, including (3E,8Z)-Tetradecadienyl acetate. This confuses male moths and severely limits their ability to locate females for mating, thereby reducing reproduction and subsequent larval infestations. biogard.org

The effectiveness of mating disruption for controlling T. absoluta has been extensively evaluated, particularly in protected cultivation systems like greenhouses.

In multiple trials conducted in commercial greenhouses, the application of pheromone dispensers resulted in a 93-97% reduction in male moth captures in monitoring traps. researchgate.net This successful disruption of mate-finding behavior translated directly into significant crop protection. The same studies recorded a 57-85% reduction in leaf damage and a 62-89% reduction in fruit damage compared to untreated control greenhouses. researchgate.net

Table 2: Efficacy of Mating Disruption for Tuta absoluta Control in Greenhouses

| Parameter Measured | Reduction Achieved | Source(s) |

| Male Moth Captures | 93 - 97% | researchgate.net |

| 87% | bohrium.com | |

| Leaf Infestation | 57 - 85% | researchgate.net |

| >77% | bohrium.com | |

| Fruit Damage | 62 - 89% | researchgate.net |

| >71% | bohrium.com | |

| Egg Population | 86% | bohrium.com |

| Larval Population | 65% | bohrium.com |

The density and placement of pheromone dispensers are critical for creating a sufficiently concentrated pheromone cloud to ensure effective mating disruption. Research has established clear guidelines for various cultivation settings.

In greenhouse environments, a dispenser density of 1000 units per hectare has proven highly effective. researchgate.net Further studies have confirmed that at high pest densities, a minimum of 900 tube dispensers per hectare is required to achieve satisfactory control. researchgate.networdpress.com The relationship between dispenser density and moth capture rates has been modeled, showing that the optimal density can vary based on the initial pest population. researchgate.networdpress.com For practical application, dispensers should be distributed evenly throughout the crop, with additional units placed as reinforcements along the borders and at the ends of rows to prevent pest intrusion. biogard.org The dispensers are typically placed at the height of the upper foliage and replaced every 4 to 6 weeks, depending on the product and environmental conditions. scielo.brkoppert.com

Impact on Reproductive Success and Population Suppression

The primary application of (3E,8Z)-Tetradecadienyl acetate in IPM is through mating disruption. lu.senih.govnih.gov This technique involves saturating the atmosphere of a crop environment, such as a greenhouse, with a synthetic version of the pheromone. ahdb.org.uk The high concentration of the pheromone confuses male moths, impeding their ability to locate females by following their natural pheromone plumes. lu.seahdb.org.uk This disruption of chemical communication directly hinders mating, leading to a reduction in successful copulations.

The direct consequence of reduced mating is a decrease in the reproductive success of the pest population. Fewer fertilized females result in lower egg laying and, subsequently, a smaller next generation of larvae. Over time, this sustained interruption of the reproductive cycle can lead to significant suppression of the pest population, keeping it below economically damaging thresholds. This method is a cornerstone of modern IPM, offering a non-toxic approach to pest control. nih.gov

Mass Trapping Applications for Population Reduction

Mass trapping is another key IPM strategy that utilizes (3E,8Z)-Tetradecadienyl acetate. This method involves the deployment of a high density of traps baited with a lure containing the synthetic pheromone. Lures for the tomato leafminer, Tuta absoluta, often contain a blend of (3E,8Z,11Z)-tetradecatrien-1-yl acetate and (3E,8Z)-tetradecadien-1-yl acetate. chemtica.com The goal of mass trapping is not merely to monitor the pest's presence but to actively reduce its numbers by capturing a substantial portion of the male population. researchgate.netnih.gov

| Strategy | Objective | Mechanism | Typical Density (Greenhouse) |

| Monitoring | Detect presence and track population trends | Low-density traps to capture a sample of the population | 2-4 traps/hectare uliege.be |

| Mass Trapping | Directly reduce population numbers | High-density traps to remove a large number of males | 20-50 traps/hectare uliege.be |

While effective at reducing pest pressure, studies have noted that mass trapping alone may not always be sufficient to prevent crop damage entirely and is often most effective when integrated with other control measures. nih.govuliege.be

Attract-and-Kill Strategies Incorporating (3E,8Z)-Tetradecadienyl Acetate

"Attract-and-kill" or "lure-and-kill" systems represent a targeted evolution of pest control, combining the attractive properties of semiochemicals like (3E,8Z)-Tetradecadienyl acetate with a killing agent. usda.gov In this strategy, the pheromone lure draws the target insect to a specific device or station that has been treated with an insecticide. usda.govgoogle.com

This approach offers a significant advantage over broadcast spraying of pesticides. It confines the lethal agent to a small area, minimizing contact with non-target organisms, reducing the total amount of insecticide used in the environment, and lowering the risk of widespread chemical residues on crops. nih.gov

A more environmentally benign variant of the attract-and-kill strategy involves pairing the pheromone with biological control agents instead of synthetic insecticides. google.com These agents can include entomopathogenic fungi, such as Metarhizium anisopliae and Beauveria bassiana, or bio-pesticides derived from bacteria, like Bacillus thuringiensis (Bt). nih.govwpmucdn.com

The successful integration of these components depends on their compatibility. Research has been conducted to determine the effects of various chemical pesticides on the viability of entomopathogenic fungi. nih.govusq.edu.auresearchgate.netmasujournal.org Studies have shown that while some insecticides can inhibit fungal growth, others, like indoxacarb (B177179) and spinetoram, are largely compatible with M. anisopliae and B. bassiana. nih.govacademicjournals.org This compatibility is crucial for developing attract-and-kill formulations where the pheromone attracts the pest to a point source treated with the entomopathogen, which then infects and kills the insect. This combined approach enhances the specificity and sustainability of the pest management program.

(3E,8Z)-Tetradecadienyl acetate is the minor component of the sex pheromone of Tuta absoluta, with the major component being (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate. researchgate.netresearchgate.netnih.govresearchgate.net The natural pheromone is typically a 90:10 or 95:5 mixture of the major and minor components, respectively. chemtica.comresearchgate.net

Research into the efficacy of different pheromone blends has yielded specific findings. Wind tunnel bioassays demonstrated that a 10:1 mixture of the synthetic trienyl and dienyl acetates was highly attractive to S. absoluta males. researchgate.net However, some field evaluations have shown that the addition of the minor component, (3E,8Z)-tetradecadienyl acetate, to the major component does not significantly increase the number of Tuta absoluta males caught in traps compared to the major component alone. researchgate.net This suggests that while the minor component is part of the natural signal, the major component by itself is a powerful attractant for trapping purposes. researchgate.net

| Pheromone Component | Role in Tuta absoluta Pheromone |

| (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate | Major Component nih.gov |

| (3E,8Z)-Tetradecadienyl acetate | Minor Component researchgate.net |

Integration of Pheromones within Multi-Tactic IPM Programs

The use of (3E,8Z)-Tetradecadienyl acetate in mating disruption, mass trapping, or attract-and-kill strategies is most effective when it is part of a comprehensive, multi-tactic IPM program. windows.netirac-online.org Such programs integrate various control methods to manage pests in a sustainable and economically viable manner. nih.gov

An IPM program for a pest like Tuta absoluta would typically include:

Monitoring: Using pheromone-baited traps at low densities to detect the pest's arrival and monitor its population fluctuations, which helps in timing other control actions. windows.netirac-online.org

Cultural and Physical Controls: Implementing practices such as the removal and destruction of infested plant material, crop rotation, and the use of insect-proof nets in greenhouses. uliege.bewpmucdn.comirac-online.org

Biological Control: Releasing and conserving natural enemies, such as predatory insects (e.g., Macrolophus pygmaeus) that attack the pest's eggs and larvae. ahdb.org.uk

Behavioral Control: Employing pheromone-based tactics like mass trapping and mating disruption as described above. ahdb.org.ukirac-online.org

Judicious Use of Pesticides: Applying selective bio-pesticides (like Bt or neem-based products) or compatible chemical insecticides only when pest populations exceed established thresholds, thereby minimizing resistance development and harm to non-target species. wpmucdn.comirac-online.org

By combining these tactics, growers can create a robust and resilient pest management system that relies less on conventional insecticides and promotes long-term agricultural sustainability. windows.netirac-online.org

Ecological and Environmental Impact Research of Pheromonal Use

Selectivity Studies: Impact on Non-Target Organisms and Beneficial Arthropods

Pheromones are valued for their species-specificity, which minimizes harm to non-target organisms, including beneficial insects and pollinators. googleapis.comdiva-portal.org

(3E,8Z)-Tetradecadienyl acetate (B1210297) is a component of the sex pheromone of the tomato leafminer, Tuta absoluta, and the potato tuber moth, Scrobipalpuloides absoluta. nih.gov It is a key attractant for males of these species. nih.gov Research has shown that the specific blend and ratio of pheromone components are crucial for attracting the target species. wur.nl For instance, the sex attractant for S. absoluta is a 90:10 mixture of (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate and (3E,8Z)-3,8-tetradecadien-1-yl acetate. nih.gov While the main pheromone component of T. absoluta is (3E, 8Z, 11Z)-tetradecatrien-1-yl acetate, (3E,8Z)-tetradecadienyl acetate is a minor but important component. researchgate.netresearchgate.netpvamu.edu

Studies have indicated that while pheromone traps are highly effective in capturing the target pests, they can also attract non-target moths. researchgate.net However, the high specificity of the pheromone generally leads to a significant reduction in the capture of non-target species compared to other control methods. The use of tetradecadienyl acetates (14-carbon chain) is noted to be more species-specific compared to dodecadienyl analogs (12-carbon chain), which often attract a broader range of pest groups.

A significant advantage of using pheromones is their minimal impact on beneficial insects, including crucial pollinators. google.com Unlike broad-spectrum insecticides that can harm bees, wasps, and other pollinators, pheromones are designed to be highly specific to the target pest's olfactory receptors. googleapis.com

Research into the direct effects of (3E,8Z)-Tetradecadienyl acetate on pollinator behavior and survival is ongoing. However, the inherent nature of pheromones as signaling molecules for a specific species suggests a low risk. The application of pheromones in passive dispensers further limits direct exposure to non-target organisms. diva-portal.org This targeted approach helps to preserve the delicate balance of the ecosystem by not harming the natural predators of pests or essential pollinators. google.com

Biodegradation Pathways and Environmental Fate of (3E,8Z)-Tetradecadienyl Acetate

The acetate group in (3E,8Z)-Tetradecadienyl acetate is susceptible to hydrolysis, breaking down into (3E,8Z)-tetradecadien-1-ol and acetic acid under certain acidic or basic conditions. Enzymatic cleavage by esterases is also a key process in the degradation of the pheromone.

Ecotoxicology screening, including acute toxicity tests on beneficial arthropods, is a method used to assess the non-target effects of this compound. While comprehensive data on the specific biodegradation pathways in soil and water are limited, the chemical structure suggests that it will likely undergo degradation processes common to other acetate esters in the environment.

Assessment of Non-Phytotoxicity on Crop Plants

An important consideration for any agricultural treatment is its effect on the crops themselves. Studies and product information indicate that (3E,8Z)-Tetradecadienyl acetate is not phytotoxic to crops when used at recommended doses. multiplexgroup.comscribd.com This means it does not harm the growth, development, or yield of the plants it is designed to protect, such as tomatoes. multiplexgroup.com This lack of phytotoxicity is a significant advantage, ensuring that the pest management strategy does not inadvertently damage the crop.

Long-Term Ecological Consequences of Widespread Pheromone Application

The long-term ecological consequences of the widespread application of (3E,8Z)-Tetradecadienyl acetate are a key area of ongoing research and monitoring. The primary benefit of using this pheromone is the reduction in the use of conventional, broad-spectrum insecticides. google.com This shift can lead to several positive long-term ecological outcomes:

Reduced Pesticide Residues: Lower reliance on chemical pesticides leads to decreased residues in the environment and on food products.

Preservation of Beneficial Insects: The specificity of the pheromone helps to protect populations of beneficial arthropods, including natural enemies of pests and pollinators. google.comgoogleapis.com

Slower Development of Resistance: Insects are less likely to develop resistance to pheromone-based mating disruption compared to insecticides. researchgate.net

Interactive Data Table: Summary of Ecological Impact Studies

| Impact Area | Key Findings | References |

| Specificity to Target Pest | Highly attractive to Tuta absoluta and Scrobipalpuloides absoluta. More species-specific than shorter-chain analogs. | nih.govresearchgate.net |

| Effects on Non-Target Organisms | Minimal impact on beneficial insects and pollinators due to high specificity. | google.comgoogleapis.comdiva-portal.org |

| Biodegradation | Degrades via hydrolysis and enzymatic cleavage. | |

| Phytotoxicity | Not phytotoxic to crop plants at recommended application rates. | multiplexgroup.comscribd.com |

| Long-Term Consequences | Reduces reliance on broad-spectrum insecticides, leading to lower pesticide residues and preservation of beneficial species. | google.comresearchgate.netgoogleapis.com |

Analytical Methodologies for Identification and Quantification

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Pheromone Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile organic compounds (VOCs) like (3E,8Z)-tetradecadienyl acetate (B1210297). This powerful technique combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, enabling the identification and quantification of individual components within complex mixtures. mdpi.com In the context of pheromone analysis, GC-MS is instrumental in confirming the chemical identity of compounds extracted from insect glands or sampled from the air. mdpi.com

The biological activity of pheromones is highly dependent on their specific isomeric structure, including the position and configuration of double bonds. Distinguishing between isomers of tetradecadienyl acetate is critical, as even subtle structural changes can lead to a complete loss of biological activity or even inhibitory effects. nih.gov High-resolution mass spectrometry (HRMS) offers the necessary resolving power to differentiate between isomers that may have identical nominal masses but differ in their exact mass due to variations in their elemental composition. While standard GC-MS can provide valuable structural information, the mass spectra of geometric isomers are often very similar. Therefore, the combination of chromatographic retention times on different polarity columns (e.g., polar and non-polar) and mass spectral data is crucial for accurate isomer assignment. diva-portal.org For instance, the mass spectral and gas chromatographic properties of the synthesized (3E,8Z) isomer of tetradecadienyl acetate were found to be identical to those of the natural pheromone component of Scrobipalpuloides absoluta. nih.gov

To overcome challenges in separating and identifying isomers, derivatization techniques are often employed. These chemical modifications of the analyte can improve chromatographic resolution and provide more definitive mass spectral fragmentation patterns. A widely used method for locating double bonds in polyunsaturated molecules is derivatization with dimethyl disulfide (DMDS). nih.gov The reaction with DMDS forms a dithioether derivative, and the subsequent mass spectrometric fragmentation of this derivative provides clear indicators of the original double bond positions. researchgate.net This technique has been successfully used to identify (3E,8Z)-tetradecadienyl acetate as a minor component of the sex pheromone of the tomato leafminer, Tuta absoluta. researchgate.netresearchgate.net Other derivatization methods, such as acylation, alkylation, and silylation, can also be used to enhance the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC analysis. gcms.cz

Solid-Phase Microextraction (SPME) for Pheromone Sampling and Concentration

Solid-phase microextraction (SPME) is a solvent-free, versatile, and sensitive technique for sampling and concentrating volatile and semi-volatile organic compounds from various matrices, including air. diva-portal.org In pheromone research, SPME fibers coated with a specific stationary phase are exposed to the headspace above a sample (e.g., a calling female insect) to adsorb the released pheromones. diva-portal.orgnih.gov This method allows for the analysis of volatiles from a single insect without the need for solvent extraction of the pheromone gland. diva-portal.org The trapped analytes are then thermally desorbed directly into the GC injector for analysis. nih.gov SPME has been successfully employed in the analysis of pheromone gland extracts of various moth species, demonstrating its utility in identifying the components of complex pheromone blends. nih.gov

Coupled Gas Chromatography-Electroantennography (GC-EAG) for Bioassay-Guided Analysis

Coupled gas chromatography-electroantennography (GC-EAG) is a powerful bioassay-guided analytical technique that combines the separation power of GC with the high sensitivity and specificity of an insect's antenna as a biological detector. nih.govscienceopen.com As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or a mass spectrometer) and an electroantennographic detector (EAD), which measures the electrical response of an insect's antenna to the compounds. nih.govscienceopen.com This allows for the direct identification of biologically active compounds within a complex mixture. diva-portal.org GC-EAG is crucial for pinpointing the specific pheromone components that elicit a response in the target insect, distinguishing them from other non-active volatile compounds. nih.govnih.govresearchgate.net This technique has been instrumental in confirming the biological activity of synthetic pheromones and identifying the key components in the pheromone blends of numerous insect species. nih.govscienceopen.com

Field-Based and Portable Detection Systems for Pheromone Monitoring

The development of field-based and portable detection systems is a significant advancement for real-time pheromone monitoring in agricultural and environmental settings. These systems offer a more immediate and localized assessment of pest populations compared to traditional trapping and laboratory analysis.

Recent research has focused on creating portable, battery-powered, and weatherproof samplers capable of autonomously collecting air samples containing pheromones under field conditions. vt.edu These samplers can operate for extended periods, making them practical for field research. vt.edu By deploying these samplers in a grid pattern, researchers can map pheromone concentrations and identify "hotspots" of high pest population density with greater resolution than traditional trapping methods. vt.edu Other approaches include the development of nano-based sensors and portable GC-EAD systems. ucanr.eduusda.gov Nano-based sensors aim to provide an affordable and sensitive tool for detecting insect sex pheromones and other semiochemicals, allowing for early pest detection. usda.gov Portable GC-EAD systems would enable in-country analysis of pheromone glands of invasive species, accelerating the identification of new pheromones and the development of monitoring tools. ucanr.edu Infrared (IR) detectors attached to traps have also been developed to record the periodicity and number of captured moths, offering a reliable method for monitoring in various weather conditions. oup.com

Quantification of Pheromone Release Rates from Delivery Devices

The efficacy of pheromone-based pest management strategies, such as mating disruption, relies on maintaining an optimal concentration of the synthetic pheromone in the atmosphere. Therefore, quantifying the release rates of pheromones from various delivery devices is crucial for developing and optimizing these control methods. researchgate.net

The release rate of (3E,8Z)-tetradecadienyl acetate and its main co-attractant, (3E,8Z,11Z)-tetradecatrienyl acetate, from dispensers is typically determined by analyzing the residual pheromone content over time. researchgate.netresearchgate.net This involves extracting the remaining pheromone from field-aged dispensers and quantifying it using gas chromatography with a flame ionization detector (GC-FID). researchgate.net By correlating the weekly moth trap catches with the measured pheromone emission levels, researchers can determine the optimal release rate for maximum attraction. researchgate.net Studies have shown that trap catches can be modeled as a function of the pheromone release rate, with a quadratic model often providing the best fit, indicating that excessively high release rates can lead to a decrease in trap efficacy. researchgate.net

Table of Research Findings on Pheromone Release Rates:

| Pheromone Component | Target Pest | Key Finding | Reference |

| (3E,8Z,11Z)-tetradecatrienyl acetate | Tuta absoluta | Trap catches increased linearly with release rates up to 46.8 µ g/day . | researchgate.net |

| (3E,8Z,11Z)-tetradecatrienyl acetate | Tuta absoluta | A quadratic model showed maximum catches at a release level of 150.3 µ g/day . | researchgate.net |

| Pheromone blend | Chilo suppressalis | The highest number of catches did not correspond to the highest emission rate, suggesting a repellent effect at excessive concentrations. Optimal attraction was at approximately 34 µ g/day . | researchgate.net |

| Oriental fruit moth pheromone | Grapholita molesta | Paraffin (B1166041) emulsions provided a constant release rate for over 100 days in the lab. | science.gov |

Future Research Directions and Emerging Technologies

Discovery and Characterization of Novel Pheromone Blends for Emerging Pests

The primary known application of (3E,8Z)-tetradecadienyl acetate (B1210297) is as a minor component in the sex pheromone blend of the tomato leafminer, Tuta absoluta. newatlas.com The major component of this lure is (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate. newatlas.com The precise ratio of these components is crucial for effectively attracting male moths to traps for monitoring or mass trapping purposes. harmonyecotech.comchemtica.com

Future research will likely focus on identifying the role of (3E,8Z)-tetradecadienyl acetate in the pheromone blends of other emerging agricultural pests. Many lepidopteran species utilize blends of similar fatty acid-derived compounds, with species specificity conferred by the precise ratios and presence of minor components. nih.gov As analytical techniques become more sensitive, researchers can investigate the pheromone profiles of a wider range of economically important insects. This could reveal new applications for (3E,8Z)-tetradecadienyl acetate as a key attractant for other destructive species, thereby expanding its utility in integrated pest management (IPM) programs.

Table 1: Known Pheromone Application of (3E,8Z)-Tetradecadienyl Acetate

| Pest Species | Common Name | Role of (3E,8Z)-Tetradecadienyl Acetate |

| Tuta absoluta | Tomato Leafminer | Minor component of the sex pheromone blend |

Development of Remote Sensing and Smart Trap Technologies for Pheromone Monitoring

Traditional pheromone traps for pests like Tuta absoluta require manual inspection to count captured insects, which can be labor-intensive and time-consuming. ahdb.org.uk The development of smart traps integrated with remote sensing technologies promises to revolutionize pest monitoring. These advanced traps can automate the process of insect detection and counting, providing real-time data to growers. mdpi.comresearchgate.net

While specific smart traps designed exclusively for (3E,8Z)-tetradecadienyl acetate are not yet widely documented, the general advancements in this field are directly applicable. Future smart traps could incorporate sensors and cameras that automatically identify and count Tuta absoluta moths attracted by lures containing this acetate. This data could then be wirelessly transmitted to a central platform, allowing for precise mapping of pest populations and timely intervention. mdpi.com Furthermore, unmanned aerial vehicles (UAVs) equipped with multispectral or hyperspectral sensors are being explored for the early detection of crop stress caused by pests like Tuta absoluta, which could be correlated with data from smart pheromone traps to provide a comprehensive overview of pest pressure. unime.it

Genetic Engineering Approaches to Pheromone Production in Host Plants

The chemical synthesis of insect pheromones can be a costly and complex process. earth.com A groundbreaking area of research involves the genetic engineering of plants to produce insect pheromones directly. This approach could transform crop protection by turning plants into their own defense factories. newatlas.comearth.comeuropeanscientist.com

Scientists have successfully engineered plants, such as Nicotiana benthamiana (a relative of tobacco), to produce volatile lepidopteran sex pheromone components. nih.goveuropeanscientist.comnih.gov By introducing the necessary biosynthetic pathway genes into the plant's genome, researchers have enabled these plants to synthesize and release pheromones. nih.govnih.gov This strategy aims to create a constant, low-level release of pheromones in the field, which can disrupt the mating of pests like moths. newatlas.comeuropeanscientist.com

While there is no specific published research on the genetic engineering of plants to produce (3E,8Z)-tetradecadienyl acetate, the established methodologies for other moth pheromones provide a clear roadmap for future work. The identification of the specific desaturase and acetyltransferase enzymes involved in the biosynthesis of this compound in Tuta absoluta would be the first step towards transferring this capability to a host plant.

Computational Modeling and Machine Learning for Pheromone Design and Optimization

The interactions between pheromone molecules and insect olfactory receptors are highly specific. Computational modeling and machine learning are emerging as powerful tools to understand these interactions and to design more effective and selective pheromone lures. frontiersin.org

These computational approaches can be used to:

Predict the binding affinity of different pheromone components to their corresponding receptors.